molecular formula C14H14N4O2 B14396627 N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide CAS No. 87521-79-7

N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide

Cat. No.: B14396627
CAS No.: 87521-79-7
M. Wt: 270.29 g/mol
InChI Key: UZHCYLLLDDWWCR-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide typically involves the reaction of 4-methylphenylhydrazine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of the target molecules. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-4-nitrobenzamide
  • N-(4-Methylphenyl)-4-nitrobenzenesulfonamide
  • N-(4-Methylphenyl)-4-nitrobenzylamine

Uniqueness

N-(4-Methylphenyl)-4-nitrobenzene-1-carboximidohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and carboximidohydrazide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

87521-79-7

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-amino-N-(4-methylphenyl)-4-nitrobenzenecarboximidamide

InChI

InChI=1S/C14H14N4O2/c1-10-2-6-12(7-3-10)17(16)14(15)11-4-8-13(9-5-11)18(19)20/h2-9,15H,16H2,1H3

InChI Key

UZHCYLLLDDWWCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=N)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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